molecular formula C23H21FN4O3S B295854 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295854
M. Wt: 452.5 g/mol
InChI Key: MSMNIUMNGVOCTD-KUYAPCGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazolo[3,2-a]pyrimidine core.

    Introduction of Methoxyphenyl Group: This step involves the reaction of a methoxyphenyl derivative with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound has shown potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-((Z)-1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 6-((Z)-1-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

(6Z)-6-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21FN4O3S/c1-3-4-20-27-28-21(25)17(22(29)26-23(28)32-20)11-15-7-10-18(19(12-15)30-2)31-13-14-5-8-16(24)9-6-14/h5-12,25H,3-4,13H2,1-2H3/b17-11-,25-21?

InChI Key

MSMNIUMNGVOCTD-KUYAPCGNSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1

Origin of Product

United States

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